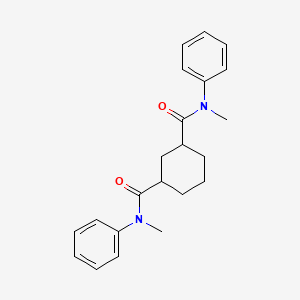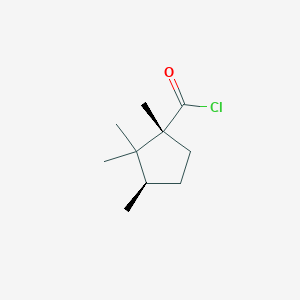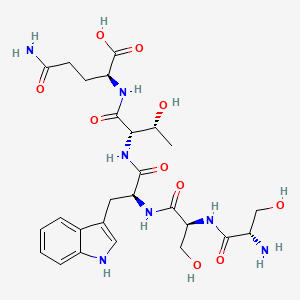![molecular formula C17H14O6 B14182948 3,5-Bis[(furan-3-yl)methoxy]benzoic acid CAS No. 911064-76-1](/img/structure/B14182948.png)
3,5-Bis[(furan-3-yl)methoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[(furan-3-yl)methoxy]benzoic acid is an organic compound characterized by the presence of two furan rings attached to a benzoic acid core through methoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(furan-3-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with furan-3-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis[(furan-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis[(furan-3-yl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[(furan-3-yl)methoxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(methoxycarbonyl)benzoic acid
- 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid
Comparison: 3,5-Bis[(furan-3-yl)methoxy]benzoic acid is unique due to the presence of furan rings, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
911064-76-1 |
|---|---|
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
3,5-bis(furan-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C17H14O6/c18-17(19)14-5-15(22-10-12-1-3-20-8-12)7-16(6-14)23-11-13-2-4-21-9-13/h1-9H,10-11H2,(H,18,19) |
Clave InChI |
GTFWPNKXRKBCKC-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=COC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)


![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)



